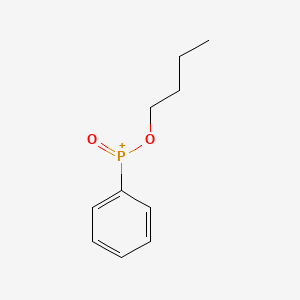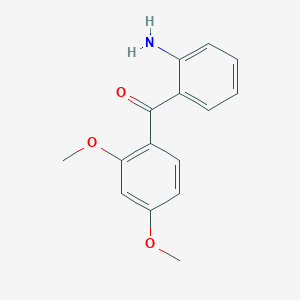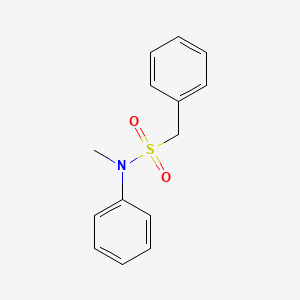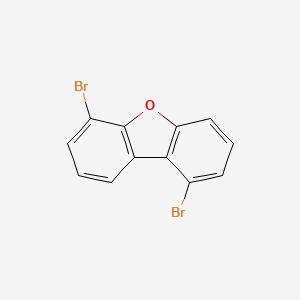
5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine
描述
5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
作用机制
Target of Action
It’s known that 1,3,4-oxadiazoles, a class of compounds to which our compound belongs, have a broad range of chemical and biological properties . They show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It’s suggested that 1,3,4-oxadiazoles might inhibit the proliferation of certain cells . This could be due to their interaction with cellular targets, leading to changes in cellular functions.
Biochemical Pathways
Given the broad biological activities of 1,3,4-oxadiazoles, it can be inferred that multiple pathways could be affected, leading to downstream effects such as inhibition of cell proliferation .
Pharmacokinetics
In silico results for similar compounds indicate that they agree to the lipinski rules of five, suggesting a positive oral bioavailability .
Result of Action
It’s suggested that 1,3,4-oxadiazoles might inhibit the proliferation of certain cells , which could be a result of the compound’s action.
生化分析
Biochemical Properties
5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine . This inhibition can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound interacts with various proteins through hydrogen bonding and hydrophobic interactions, stabilizing or destabilizing their structures .
Cellular Effects
This compound exerts significant effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death . Its impact on cellular metabolism includes the modulation of metabolic enzymes, affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and hydrophobic interactions . This binding can result in the inhibition or activation of these biomolecules. For instance, the compound inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of biphenyl-4-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . Another approach involves the reaction of biphenyl-4-carboxylic acid with thiosemicarbazide, followed by oxidative cyclization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反应分析
Types of Reactions: 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.
Nucleophilic Substitution: Alkylated or acylated oxadiazole derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
科学研究应用
5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
相似化合物的比较
1,2,4-Oxadiazole Derivatives: Known for their antiviral and antibacterial properties.
1,2,3-Oxadiazole Derivatives: Studied for their potential as anticancer agents.
1,2,5-Oxadiazole Derivatives: Investigated for their use in materials science.
Uniqueness: 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine stands out due to its unique biphenyl group, which enhances its chemical stability and biological activity compared to other oxadiazole derivatives .
属性
IUPAC Name |
5-(4-phenylphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-14-17-16-13(18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVVDJZSJUIFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489322 | |
| Record name | 5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62035-97-6 | |
| Record name | 5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(Fluoromethyl)oxetan-3-yl]methanol](/img/structure/B3054735.png)





![1,3-Dibromodibenzo[b,d]furan](/img/structure/B3054742.png)
![1,4-Dibromodibenzo[b,d]furan](/img/structure/B3054743.png)



![6-(Bromomethyl)benzo[b]thiophene](/img/structure/B3054752.png)

